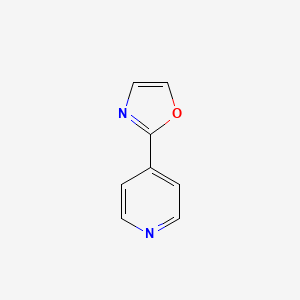
2-(吡啶-4-基)恶唑
描述
2-(Pyridin-4-yl)oxazole is a heterocyclic compound that features both a pyridine ring and an oxazole ring
科学研究应用
2-(Pyridin-4-yl)oxazole has a wide range of applications in scientific research:
生化分析
Biochemical Properties
2-(Pyridin-4-yl)oxazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, which are essential for its biological activity. For instance, 2-(Pyridin-4-yl)oxazole has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.
Cellular Effects
The effects of 2-(Pyridin-4-yl)oxazole on various types of cells and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 2-(Pyridin-4-yl)oxazole can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . It also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . Furthermore, 2-(Pyridin-4-yl)oxazole impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-(Pyridin-4-yl)oxazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 2-(Pyridin-4-yl)oxazole can bind to the active sites of enzymes, inhibiting their activity and thereby blocking specific biochemical pathways . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, 2-(Pyridin-4-yl)oxazole influences gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)oxazole have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . Studies have shown that 2-(Pyridin-4-yl)oxazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 2-(Pyridin-4-yl)oxazole has been reported to result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-yl)oxazole vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For example, low doses of 2-(Pyridin-4-yl)oxazole may result in mild anti-inflammatory effects, while higher doses can lead to significant inhibition of inflammatory pathways . At very high doses, 2-(Pyridin-4-yl)oxazole may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
2-(Pyridin-4-yl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites . For instance, 2-(Pyridin-4-yl)oxazole has been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can enhance the activity of enzymes involved in antioxidant pathways, contributing to its protective effects against oxidative stress .
Transport and Distribution
The transport and distribution of 2-(Pyridin-4-yl)oxazole within cells and tissues are critical for its biological activity . This compound is transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, 2-(Pyridin-4-yl)oxazole can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 2-(Pyridin-4-yl)oxazole within specific tissues or organelles can significantly influence its biological effects .
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-yl)oxazole is essential for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(Pyridin-4-yl)oxazole may be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of 2-(Pyridin-4-yl)oxazole is a key determinant of its biological activity and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method involves the condensation of picolinamide with aldehydes, promoted by palladium trifluoroacetate (Pd(TFA)2) in n-octane .
Industrial Production Methods
Industrial production methods for 2-(Pyridin-4-yl)oxazole are not extensively documented in the literature. the use of flow chemistry techniques for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles has been reported . This method offers advantages in terms of safety and product purity.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide (MnO2).
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Pyridin-4-yl)oxazole include:
Oxidizing agents: Manganese dioxide (MnO2), bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Catalysts: Palladium trifluoroacetate (Pd(TFA)2) for condensation reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of 2-(Pyridin-4-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its specific structure and functional groups . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
2-(Pyridin-4-yl)oxazole can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that show similar reactivity and applications.
The uniqueness of 2-(Pyridin-4-yl)oxazole lies in its combined pyridine and oxazole rings, which confer distinct chemical and biological properties .
Conclusion
2-(Pyridin-4-yl)oxazole is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for further study and application.
属性
IUPAC Name |
2-pyridin-4-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZMUSLZZNHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395937 | |
| Record name | Pyridine, 4-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5998-92-5 | |
| Record name | Pyridine, 4-(2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


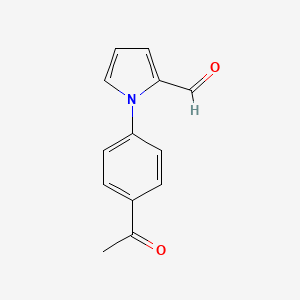
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B1308750.png)
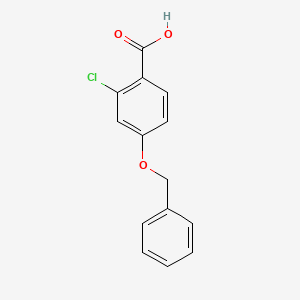
![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
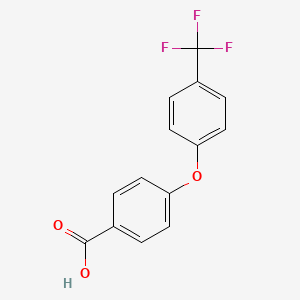

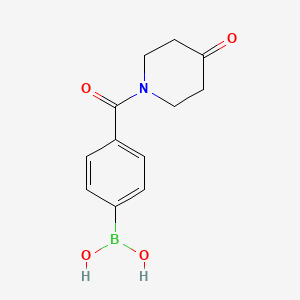
![5-[(3-Bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1308782.png)
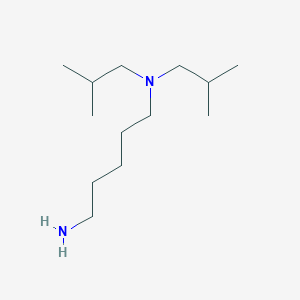

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
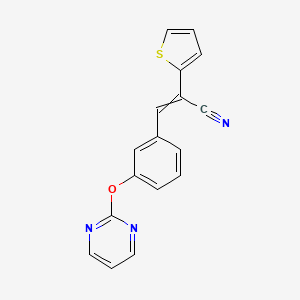
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
